2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde
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Overview
Description
2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with a chlorine atom at the 2-position and a (3-methoxyphenyl)thio group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3-methoxythiophenol as the primary starting materials.
Formation of Thioether: The 3-methoxythiophenol is reacted with 2-chlorobenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to form the thioether linkage.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 2-Chloro-4-((3-methoxyphenyl)thio)benzoic acid.
Reduction: 2-Chloro-4-((3-methoxyphenyl)thio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the biological activity of thioether-containing compounds, including their antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of 2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-((3-methylphenyl)thio)benzaldehyde: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-4-((3-methoxyphenyl)thio)benzaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-Chloro-4-((4-methoxyphenyl)thio)benzaldehyde: Similar structure but with the methoxy group at the 4-position of the phenyl ring.
Uniqueness
2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde is unique due to the specific positioning of the chlorine and (3-methoxyphenyl)thio groups, which can influence its reactivity and biological activity. The presence of the methoxy group can also affect the compound’s electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C14H11ClO2S |
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Molecular Weight |
278.8 g/mol |
IUPAC Name |
2-chloro-4-(3-methoxyphenyl)sulfanylbenzaldehyde |
InChI |
InChI=1S/C14H11ClO2S/c1-17-11-3-2-4-12(7-11)18-13-6-5-10(9-16)14(15)8-13/h2-9H,1H3 |
InChI Key |
ANIPFZDIIBZCQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CC(=C(C=C2)C=O)Cl |
Origin of Product |
United States |
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